3-(3-Chloropropyl)-5-methylisoxazole
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Overview
Description
3-(3-Chloropropyl)-5-methylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloropropyl group at the third position and a methyl group at the fifth position makes this compound unique. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-5-methylisoxazole typically involves the reaction of 3-chloropropylamine with 3-methyl-2-butanone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-(3-Chloropropyl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and reactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)-5-methylisoxazole
- 3-(3-Chloropropyl)-5-methylpyrazole
- 3-(3-Chloropropyl)-5-methylthiazole
Comparison
- This compound : Contains an oxygen atom in the ring, making it more reactive towards nucleophiles.
- 3-(3-Chloropropyl)-5-methylpyrazole : Contains two nitrogen atoms in the ring, which can influence its reactivity and biological activity.
- 3-(3-Chloropropyl)-5-methylthiazole : Contains a sulfur atom in the ring, which can affect its chemical properties and potential applications.
Properties
IUPAC Name |
3-(3-chloropropyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLKPDXVJYSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290326 |
Source
|
Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178396-19-5 |
Source
|
Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178396-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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